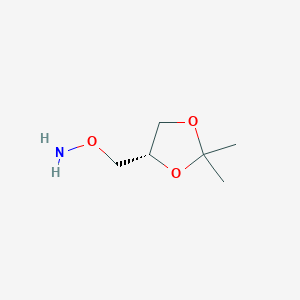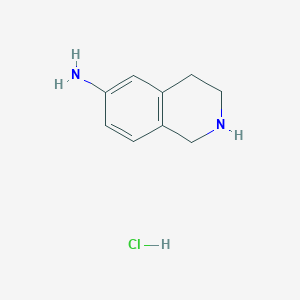
N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate” is a biochemical used for proteomics research . It is also known as "1-[[[5-Amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]oxy]-2,5-pyrrolidinedione" . This compound is a protected intermediate in the synthesis of purine metabolites .
Molecular Structure Analysis
The molecular formula of this compound is C19H22N4O11, and its molecular weight is 482.4 . The specific structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound appears as a yellow solid . It is soluble in DMSO and Ethyl Acetate . The compound’s molecular formula is C19H22N4O11, and its molecular weight is 482.4 .Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate involves the protection of ribose, followed by the synthesis of the imidazole ring and the coupling of the two moieties.", "Starting Materials": [ "β-D-ribofuranose", "Succinic anhydride", "Triethylamine", "5-amino-1H-imidazole-4-carboxylic acid", "Acetic anhydride", "Dimethylformamide", "Dichloromethane", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide" ], "Reaction": [ "β-D-ribofuranose is protected with acetyl groups using acetic anhydride and dimethylformamide.", "The protected ribose is reacted with succinic anhydride and triethylamine to form N-succinyl-β-D-ribofuranose.", "5-amino-1H-imidazole-4-carboxylic acid is coupled with N-hydroxysuccinimide using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine to form N-succinimidyl-5-amino-1H-imidazole-4-carboxylate.", "The N-succinimidyl-5-amino-1H-imidazole-4-carboxylate is then coupled with N-succinyl-β-D-ribofuranose using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine to form N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate.", "The acetyl groups are then removed using sodium methoxide in methanol to yield the final product." ] } | |
Número CAS |
53459-70-4 |
Fórmula molecular |
C₁₉H₂₂N₄O₁₁ |
Peso molecular |
482.4 |
Sinónimos |
1-[[[5-Amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]oxy]-2,5-pyrrolidinedione |
Origen del producto |
United States |
Q & A
Q1: What is the significance of N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate in the synthesis of the target compounds?
A1: N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate (4 in the paper) serves as a crucial intermediate in the synthesis of the iodophenyl imidazole ribonucleoside analogues. Its activated carboxylate group, facilitated by the N-succinimidyl moiety, allows for efficient coupling with p-iodoaniline. This coupling reaction is essential for introducing the iodophenyl group, which is crucial for the intended biodistribution studies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)
